4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-15-3-8-19(29-2)20-21(15)30-23(26-20)27(14-17-9-11-25-12-10-17)22(28)18-6-4-16(13-24)5-7-18/h3-12H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHPOYTWKLECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable nitrile, such as 4-cyanobenzonitrile, under acidic conditions.
Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with 4-pyridylmethyl chloride in the presence of a base like potassium carbonate to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 4-cyanobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-hydroxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide.
Reduction: 4-aminomethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness arises from its combination of a 4-cyanobenzamide group, a substituted benzothiazole ring, and a pyridin-4-ylmethyl substituent. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues with Modified Pyridine or Benzothiazole Substituents
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide Key Differences: Replaces pyridin-4-yl with pyridin-2-yl and introduces a pyrrolidine-sulfonyl group instead of cyano. The sulfonyl group may enhance solubility compared to the cyano group. Molecular Weight: 522.64 g/mol (vs. estimated higher weight for the target compound due to the cyano group) .
N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) Key Differences: Lacks the benzothiazole moiety but shares the pyridin-4-yl group. The hydrochloride salt improves solubility. Impact: The absence of benzothiazole reduces planarity and may decrease affinity for enzymes like LSD1, which are targeted by similar compounds .
4-[Cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide Key Differences: Substitutes cyano with a sulfamoyl group.
Compounds with Heterocyclic Modifications
(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-(pyridin-4-yl)benzamide
- Key Differences : Features a thiazolidinedione ring instead of benzothiazole.
- Impact : The thiazolidinedione group is associated with antidiabetic activity, whereas benzothiazoles are often explored in anticancer research. Molecular weight: 327.36 g/mol .
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
- Key Differences : Replaces benzothiazole with a thiazole ring and includes a morpholine-sulfonyl group.
- Impact : The morpholine-sulfonyl substituent may improve pharmacokinetic properties, such as metabolic stability .
Molecular Weight and Solubility
Research Findings and Gaps
- Synthetic Feasibility : and highlight methods for synthesizing complex benzamides, suggesting the target compound could be synthesized via similar coupling reactions .
- Structural Characterization : Analogous compounds in and were characterized using NMR, MS, and IR, which are applicable to the target compound .
- Unaddressed Areas: No direct data on the target compound’s solubility, toxicity, or in vivo efficacy were found.
Biological Activity
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzamide core with various substituents that enhance its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of 414.54 g/mol. Its structure includes a cyano group, a methoxy group, and a pyridinyl moiety that contribute to its unique biological profile.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : Reacting 4-methoxy-7-methyl-2-aminobenzenethiol with 4-cyanobenzonitrile under acidic conditions.
- Attachment of the Pyridine Ring : Coupling the benzothiazole intermediate with 4-pyridylmethyl chloride using potassium carbonate as a base.
- Final Coupling : Combining the intermediate with 4-cyanobenzoyl chloride to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
The proposed mechanisms include:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell signaling pathways, contributing to its anticancer effects.
Study on Anticancer Activity
A study published in MDPI evaluated various benzothiazole derivatives, including the target compound. The results showed that compounds with similar structural features had IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Evaluation
Another study assessed the anti-inflammatory effects of related compounds and found that those with similar functional groups effectively reduced inflammation in animal models by decreasing COX activity and associated inflammatory markers.
Comparative Analysis
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | Structure | 0.012 | Antibacterial |
| 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide | Structure | 0.008 | Anticancer |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Structure | Varies | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
